3-Amino-3-(hydroxymethyl)-1lambda6-thiane-1,1-dione hydrochloride
Description
3-Amino-3-(hydroxymethyl)-1lambda6-thiane-1,1-dione hydrochloride (IUPAC name) is a sulfone-containing heterocyclic compound featuring a six-membered thiane ring with amino (-NH2) and hydroxymethyl (-CH2OH) substituents at position 3. Its molecular formula is C5H10ClNO3S (calculated from structural analysis).
Properties
Molecular Formula |
C6H14ClNO3S |
|---|---|
Molecular Weight |
215.70 g/mol |
IUPAC Name |
(3-amino-1,1-dioxothian-3-yl)methanol;hydrochloride |
InChI |
InChI=1S/C6H13NO3S.ClH/c7-6(4-8)2-1-3-11(9,10)5-6;/h8H,1-5,7H2;1H |
InChI Key |
NYLJHHCBSLKYJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)(CO)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(hydroxymethyl)-1lambda6-thiane-1,1-dione hydrochloride typically involves the reaction of tris(hydroxymethyl)aminomethane hydrochloride with 1,1-dimethoxycyclohexane in the presence of para-toluenesulfonic acid monohydrate. The reaction is carried out under an inert atmosphere at ambient temperature, followed by distillation and purification steps to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(hydroxymethyl)-1lambda6-thiane-1,1-dione hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
3-Amino-3-(hydroxymethyl)-1lambda6-thiane-1,1-dione hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-3-(hydroxymethyl)-1lambda6-thiane-1,1-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with the target molecule, such as sulfone groups, heterocyclic sulfur rings, and amino/hydroxyl substituents.
Table 1: Structural Comparison
Physicochemical Properties
Table 2: Inferred Physicochemical Properties
Biological Activity
3-Amino-3-(hydroxymethyl)-1lambda6-thiane-1,1-dione hydrochloride, also known as (3R)-3-(hydroxymethyl)-1lambda6-thiomorpholine-1,1-dione, is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and research findings from various studies.
- IUPAC Name : [(3R)-1,1-dioxido-3-thiomorpholinyl]methanol
- CAS Number : 1286838-20-7
- Molecular Formula : C5H11NO3S
- Molecular Weight : 165.21 g/mol
The biological activity of 3-Amino-3-(hydroxymethyl)-1lambda6-thiane-1,1-dione hydrochloride is attributed to its interaction with various biological pathways. It has been shown to exhibit:
- Antioxidant Properties : The compound acts as a free radical scavenger, reducing oxidative stress in cells.
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular responses.
Biological Activity Overview
Research has identified several key areas where this compound demonstrates biological activity:
| Activity Type | Description |
|---|---|
| Antioxidant | Reduces oxidative stress by scavenging free radicals. |
| Enzyme Inhibition | Inhibits specific enzymes that may be involved in disease processes. |
| Cytotoxicity | Exhibits cytotoxic effects on certain cancer cell lines. |
| Neuroprotective Effects | Potential protective effects against neurodegenerative diseases. |
Antioxidant Activity
A study conducted by Yang et al. (2023) reported that the compound effectively reduced oxidative stress markers in vitro, indicating its potential as an antioxidant agent .
Enzyme Inhibition
In a patent application (EP4023218A1), the compound was included in a combination therapy for treating respiratory conditions, showcasing its role in modulating enzymatic activity related to inflammation and respiratory function .
Cytotoxicity Against Cancer Cells
Research published in US20210386718A1 demonstrated that 3-Amino-3-(hydroxymethyl)-1lambda6-thiane-1,1-dione hydrochloride exhibited cytotoxic effects on various cancer cell lines, suggesting its potential use in cancer therapy .
Neuroprotective Properties
Preliminary studies indicate that the compound may have neuroprotective effects. A study highlighted its ability to reduce neuronal cell death in models of neurodegeneration, pointing towards its therapeutic potential for conditions like Alzheimer's disease.
Q & A
Q. What are the optimal synthetic routes for 3-amino-3-(hydroxymethyl)-1λ⁶-thiane-1,1-dione hydrochloride, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : The synthesis typically involves constructing the thiane ring followed by functionalization. A common approach includes:
Thiane ring formation : Cyclization of precursors like β-mercaptoethanol derivatives under controlled pH (e.g., acidic conditions).
Aminomethylation : Introduction of the hydroxymethylamino group via reductive amination or nucleophilic substitution using formaldehyde and ammonium chloride.
Hydrochloride salt formation : Precipitation with HCl in anhydrous ethanol.
To improve yield:
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfur intermediates.
- Optimize stoichiometry of formaldehyde to avoid over-substitution .
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., δ ~3.5–4.0 ppm for hydroxymethyl protons).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ for C₅H₁₁ClNO₄S).
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and sulfone group geometry.
- HPLC-PDA : Monitor purity (>98%) using C18 columns with mobile phases like acetonitrile/0.1% TFA .
Q. How does the compound’s stability vary under different storage conditions, and what protocols prevent degradation?
- Methodological Answer : Stability studies show:
Q. What are the key functional groups responsible for its reactivity, and how do they influence derivatization strategies?
- Methodological Answer : Reactivity hotspots:
- Sulfone group (S=O) : Participates in nucleophilic substitutions (e.g., with amines or thiols).
- Hydroxymethylamino group (–NH–CH₂OH) : Prone to oxidation (e.g., to carboxylic acids) or crosslinking via esterification.
Derivatization example: - Amide formation : React with activated carboxylic acids (EDC/NHS) for bioconjugation .
Q. Which in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer :
- Enzyme inhibition : Screen against cysteine proteases (e.g., caspase-3) using fluorogenic substrates.
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination.
- Receptor binding : Radioligand displacement assays for GPCR targets (e.g., serotonin receptors) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) predict interaction mechanisms with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.
- Molecular docking (AutoDock Vina) : Simulate binding to protein active sites (e.g., sulfone interactions with catalytic cysteine residues).
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in explicit solvent .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Batch variability analysis : Compare NMR/HPLC profiles of compounds from different sources to rule out impurity effects.
- Assay standardization : Replicate studies using identical cell lines (e.g., ATCC-validated) and positive controls (e.g., doxorubicin for cytotoxicity).
- Meta-analysis : Pool data from peer-reviewed studies to identify trends (e.g., IC₅₀ ranges in specific cancer types) .
Q. How does structural modification (e.g., replacing the hydroxymethyl group) alter pharmacokinetic properties?
- Methodological Answer : Case Study :
| Derivative | Modification | LogP | Solubility (mg/mL) | Plasma Half-life (h) |
|---|---|---|---|---|
| Parent compound | –NH–CH₂OH | –1.2 | 15.3 | 2.1 |
| Methyl ester analog | –NH–CH₂OCOCH₃ | 0.8 | 8.7 | 4.5 |
- Key finding : Esterification increases lipophilicity (LogP) but reduces aqueous solubility, prolonging half-life .
Q. What experimental designs elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
Q. How can researchers address low solubility in aqueous buffers during in vivo studies?
- Methodological Answer :
- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or DMSO/PEG 400 mixtures (≤10% v/v).
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) via emulsion-diffusion.
- Prodrug design : Synthesize phosphate esters for improved solubility, which hydrolyze in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
